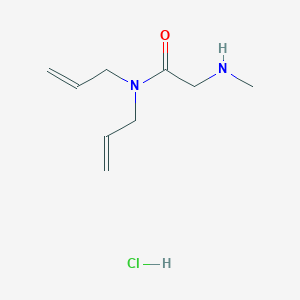

N,N-Diallyl-2-(methylamino)acetamide hydrochloride

CAS No.: 1219972-27-6

Cat. No.: VC2938563

Molecular Formula: C9H17ClN2O

Molecular Weight: 204.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219972-27-6 |

|---|---|

| Molecular Formula | C9H17ClN2O |

| Molecular Weight | 204.7 g/mol |

| IUPAC Name | 2-(methylamino)-N,N-bis(prop-2-enyl)acetamide;hydrochloride |

| Standard InChI | InChI=1S/C9H16N2O.ClH/c1-4-6-11(7-5-2)9(12)8-10-3;/h4-5,10H,1-2,6-8H2,3H3;1H |

| Standard InChI Key | KDFHFUKXIXWRRC-UHFFFAOYSA-N |

| SMILES | CNCC(=O)N(CC=C)CC=C.Cl |

| Canonical SMILES | CNCC(=O)N(CC=C)CC=C.Cl |

Introduction

Structural Characteristics and Properties

Chemical Structure

N,N-Diallyl-2-(methylamino)acetamide hydrochloride belongs to the family of substituted acetamides. The compound features a central acetamide core (CH₂-CO-N) with two allyl groups (CH₂=CH-CH₂-) attached to the amide nitrogen, creating the N,N-diallyl substitution pattern. Additionally, it contains a methylamino group (CH₃-NH-) at the alpha position to the carbonyl group, with the entire structure existing as a hydrochloride salt.

The molecular structure can be compared to related compounds like N-Allyl-2-(methylamino)acetamide hydrochloride, which contains only one allyl group instead of two . Other structural analogs include N-methyl-2-(methylamino)acetamide hydrochloride and N,N-diethyl-2-(methylamino)acetamide hydrochloride , which share the 2-(methylamino)acetamide hydrochloride backbone but differ in their N-substituents.

Synthesis Methods

General Approaches for Acetamide Hydrochlorides

The synthesis of acetamide hydrochlorides typically follows several established routes. Based on the literature for similar compounds, a general synthetic pathway could involve protecting group strategies, amidation reactions, and subsequent salt formation.

One documented approach for related compounds involves a three-step process:

-

Amino protection of a suitable precursor

-

Amide formation

-

Deprotection and salt formation

This strategy is illustrated in the preparation of 2-amino-dimethyl acetamide hydrochloride, which follows a route utilizing glycine methyl ester hydrochloride as a starting material .

Specific Synthesis Considerations

For the synthesis of N,N-Diallyl-2-(methylamino)acetamide hydrochloride specifically, modifications to established methods would be necessary. Drawing from the synthesis of N,N-diallyl-dichloro-acetamide described in patent literature , the allylation of the nitrogen atom could be a critical step in the synthetic pathway.

A potential synthetic route might involve:

-

Protection of the amino group in an appropriate glycine derivative

-

Introduction of the N,N-diallyl functionality through reaction with allyl halides or other allylating agents

-

Amide formation with methylamine

-

Deprotection and conversion to the hydrochloride salt

The reaction conditions would need careful optimization to prevent gel formation, a challenge specifically noted in the synthesis of N,N-diallyl compounds .

Process Parameters and Conditions

Based on synthesis methods for related compounds, the following process parameters might be relevant for producing N,N-Diallyl-2-(methylamino)acetamide hydrochloride:

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 0-60°C | Different steps require different temperature ranges |

| Pressure | 0.1-1.0 MPa | For certain condensation reactions |

| Solvent System | Ethers, esters, dichloromethane | Depending on the reaction step |

| pH Control | Acidic conditions for salt formation | Typically using HCl in ethanol |

| Reaction Time | 1-24 hours | Varies by step |

These parameters are extrapolated from documented synthesis methods for structurally similar compounds and would likely need adjustment for the specific target molecule.

Analytical Characterization

Identification Techniques

The identification and characterization of N,N-Diallyl-2-(methylamino)acetamide hydrochloride would typically involve multiple analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This would be particularly useful for confirming the structure. Based on data from related compounds, one might expect characteristic signals for:

-

Mass Spectrometry: This would confirm the molecular weight and provide fragmentation patterns characteristic of the structure.

-

Infrared Spectroscopy: Would show characteristic bands for amide carbonyl, N-H stretching, and C=C stretching from the allyl groups.

Structure-Activity Relationships

Importance of Structural Features

The specific arrangement of functional groups in N,N-Diallyl-2-(methylamino)acetamide hydrochloride would likely influence its chemical and biological properties. Key structural features include:

-

The diallyl substitution pattern, which introduces unsaturation and potential sites for further functionalization

-

The methylamino group at the alpha position, which provides a secondary amine functionality

-

The hydrochloride salt form, which affects solubility and stability properties

Comparative studies with compounds like N-Allyl-2-(methylamino)acetamide hydrochloride and N,N-diethyl-2-(methylamino)acetamide hydrochloride could provide insights into how these structural variations affect physical, chemical, and biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume